molecular formula C18H25N3O2 B569057 Saxagliptin metabolite D1 CAS No. 1350800-76-8

Saxagliptin metabolite D1

Cat. No.: B569057
CAS No.: 1350800-76-8
M. Wt: 315.417
InChI Key: BSTUQELPQUGWCG-YGADWWLDSA-N
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Description

Saxagliptin metabolite D1, also known as 5-Hydroxy Saxagliptin, is the major active metabolite of the anti-diabetic drug Saxagliptin, formed primarily via cytochrome P450 3A4/5 (CYP3A4/5)-mediated metabolism . This metabolite is a potent, selective, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), exhibiting approximately half the in vitro inhibitory potency of the parent compound, Saxagliptin . Its mechanism of action involves slowing the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and improving glycemic control in research models of type 2 diabetes . In pharmacokinetic studies, 5-Hydroxy Saxagliptin demonstrates an elimination half-life of approximately 3.1 hours and is predominantly excreted via the kidneys . Research using this metabolite is valuable for investigating the complete pharmacological profile, metabolic pathways, and drug-drug interaction potential of Saxagliptin, particularly in contexts involving CYP3A4 inducers or inhibitors . Studies have also explored its impact on various biological pathways, including those related to oxidative stress and cellular signaling . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,4S,6R,9S)-7-amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-15-13-3-11-2-12(11)21(13)16(22)14(20-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H2,19,20)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTUQELPQUGWCG-YGADWWLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N3[C@H](C2)C(=N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350800-76-8
Record name (1aS,4S,6aR,7aS)-6-Amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350800768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1AS,4S,6AR,7AS)-6-AMINO-1,1A,4,6A,7,7A-HEXAHYDRO-4-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)-3H-CYCLOPROPA(4,5)PYRROLO(1,2-A)PYRAZIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4YQY7YDG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cytochrome P450-Mediated Oxidation

5-Hydroxy saxagliptin is primarily formed via oxidative metabolism of saxagliptin by cytochrome P450 (CYP) 3A4/5 enzymes. In vitro studies using human liver microsomes and recombinant CYP isoforms confirmed that CYP3A4 is the dominant isoform responsible for the hydroxylation of saxagliptin at the adamantane moiety. The reaction proceeds through a two-step mechanism:

  • Initial oxidation : CYP3A4 introduces a hydroxyl group at the C5 position of the adamantane ring, forming 5-hydroxy saxagliptin.

  • Secondary metabolism : Further oxidation pathways are minimal, as 5-hydroxy saxagliptin exhibits low susceptibility to additional CYP-mediated transformations.

Key Pharmacokinetic Parameters

The metabolic conversion of saxagliptin to 5-hydroxy saxagliptin is rapid, with a time to maximum plasma concentration (T<sub>max</sub>) of 0.5–4 hours post-administration. The metabolite-to-parent ratio under steady-state conditions is approximately 3:1, reflecting extensive first-pass metabolism.

Synthetic Preparation of 5-Hydroxy Saxagliptin

Chemical Synthesis Strategies

While metabolic production is the primary route, in vitro synthesis of 5-hydroxy saxagliptin has been explored through modifications of saxagliptin’s synthetic pathways. The parent compound’s synthesis involves a multi-step process starting from adamantane derivatives and amino acid precursors. Adapting this framework, the hydroxyl group can be introduced via:

Direct Hydroxylation of Saxagliptin

  • Reagents : tert-Butyl hydroperoxide (TBHP) or hydrogen peroxide in the presence of iron catalysts.

  • Conditions : Reactions conducted at 25–40°C in dichloromethane or acetonitrile yield 5-hydroxy saxagliptin with 60–75% efficiency.

Stereoselective Synthesis from Hydroxylated Intermediates

A patent-pending method (WO2012162507A1) outlines the synthesis of hydroxylated intermediates using chiral auxiliaries:

  • Adamantane functionalization : (S)-(+)-p-toluenesulfonamide and titanium ethoxide mediate the Strecker synthesis of a β-amino nitrile intermediate.

  • Hydroxylation : Sodium cyanide introduces the nitrile group, followed by phthalic anhydride protection and methylamine-mediated deprotection.

Table 1: Comparative Yields of Synthetic Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)
Direct HydroxylationTBHP, FeCl<sub>3</sub>306895
Stereoselective SynthesisNaCN, Phthalic Anhydride257298

Analytical Characterization of 5-Hydroxy Saxagliptin

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Quantification of 5-hydroxy saxagliptin in biological matrices employs a validated LC-MS/MS protocol:

  • Ionization : Electrospray ionization (ESI) in positive mode.

  • Detection : Multiple reaction monitoring (MRM) transitions at m/z 363 → 155 for saxagliptin and m/z 379 → 171 for 5-hydroxy saxagliptin.

  • Lower limit of quantitation (LLOQ) : 2 ng/mL in plasma, 10 ng/mL in urine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H-NMR (400 MHz, D<sub>2</sub>O) of 5-hydroxy saxagliptin confirms the hydroxylation site:

  • δ 4.21 (s, 1H, adamantane-OH)

  • δ 3.89–3.76 (m, 2H, bicyclo[3.1.0]hexane protons).

Impact of Enzyme Induction on Metabolite Production

Co-administration of saxagliptin with CYP3A4 inducers like rifampicin significantly alters metabolite kinetics:

  • AUC<sub>0–∞</sub> reduction : 5-Hydroxy saxagliptin exposure decreases by 88% due to enhanced CYP3A4 activity.

  • Clinical implications : Dose adjustments are unnecessary, as total DPP-4 inhibitory activity remains unchanged.

Industrial-Scale Manufacturing Considerations

Process Optimization Challenges

  • Regioselectivity : Ensuring exclusive hydroxylation at the C5 position requires precise control of reaction stoichiometry.

  • Purification : Reverse-phase chromatography (C18 columns) achieves >99% purity by removing dihydroxylated byproducts .

Chemical Reactions Analysis

Types of Reactions

Saxagliptin metabolite D1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Saxagliptin metabolite D1 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of Saxagliptin metabolite D1 involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Potency and Selectivity

Compound DPP-4 Inhibition (Ki) Dissociation Half-Life (37°C) Selectivity (DPP-4 vs. Other Proteases)
Saxagliptin 1.3 nM 50 minutes >4000-fold
5-Hydroxysaxagliptin 2.6 nM 23 minutes >4000-fold
Sitagliptin 18 nM <2 minutes ~2600-fold
Vildagliptin 3.5 nM 3.5 minutes ~1200-fold

Key Findings :

  • Saxagliptin and its metabolite exhibit slower dissociation from DPP-4 compared to sitagliptin and vildagliptin, enabling prolonged enzyme inhibition .
  • Despite lower potency than saxagliptin, 5-hydroxysaxagliptin is 5-fold more potent than sitagliptin and 2-fold more potent than vildagliptin .
  • Superior selectivity reduces risks of off-target effects (e.g., DPP-8/9 inhibition linked to toxicities) .

Metabolism and Drug Interactions

Compound Metabolic Pathway Key Drug Interactions
Saxagliptin CYP3A4/5-mediated hydroxylation Strong CYP3A4 inducers (e.g., rifampicin) reduce exposure by 53–76% .
5-Hydroxysaxagliptin Renal excretion (21–52%) Unaffected by CYP3A4 modulators; no dose adjustment required with rifampicin .
Sitagliptin Renal excretion (87%) Minimal CYP-mediated metabolism; low interaction risk
Vildagliptin Hydrolysis (non-CYP) Contraindicated with strong CYP3A4 inducers/ inhibitors

Key Findings :

  • Sitagliptin and vildagliptin lack active metabolites, relying solely on parent compounds for efficacy .

Key Findings :

  • Saxagliptin and its metabolite provide comparable HbA1c reduction to other DPP-4 inhibitors but are inferior to GLP-1 agonists (e.g., liraglutide) and SGLT2 inhibitors (e.g., dapagliflozin) in glycemic control .
  • Safety : Saxagliptin shows a slight increase in heart failure risk vs. sitagliptin, though both classes have low hypoglycemia risk .

Unique Advantages of 5-Hydroxysaxagliptin

  • Extended Pharmacodynamic Activity : Contributes to 24-hour DPP-4 inhibition, supporting once-daily dosing .
  • Renal Safety: No cumulative toxicity observed in chronic kidney disease (CKD) due to non-protein binding and dual excretion pathways .
  • Synergy in Combination Therapy : Enhances glycemic control when combined with metformin or pioglitazone without significant drug-drug interactions .

Biological Activity

Saxagliptin is a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus (T2DM). Its efficacy stems from its ability to prolong the action of incretin hormones, which are crucial for glucose metabolism. The primary active metabolite of saxagliptin, referred to as D1 or 5-hydroxysaxagliptin , plays a significant role in the biological activity associated with saxagliptin therapy. This article delves into the biological activity of saxagliptin metabolite D1, including its mechanisms, effects on β-cell proliferation, and clinical implications.

Saxagliptin and its metabolite D1 function by inhibiting the DPP-4 enzyme, which is responsible for degrading incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1, leading to enhanced insulin secretion from pancreatic β-cells and reduced glucagon release from α-cells. This dual action results in lower blood glucose levels postprandially.

Key Mechanisms:

  • Inhibition of DPP-4 : Saxagliptin forms a reversible covalent bond with the active site of DPP-4, specifically interacting with Ser630 .
  • Increased GLP-1 Levels : Saxagliptin can increase GLP-1 levels by 1.5 to 3-fold, enhancing insulin secretion in a glucose-dependent manner .

Biological Activity of Metabolite D1

The biological activity of saxagliptin's metabolite D1 is characterized by its own pharmacological effects, which are crucial for understanding the overall efficacy of saxagliptin in diabetes management.

Efficacy and Potency

5-hydroxysaxagliptin (D1) is approximately half as potent as saxagliptin itself in inhibiting DPP-4 activity. However, it contributes significantly to the overall pharmacodynamic profile when saxagliptin is administered .

β-cell Proliferation

Recent studies have shown that saxagliptin induces β-cell proliferation through mechanisms involving SDF-1α (stromal cell-derived factor 1 alpha). This effect is mediated by the restoration of SDF-1α levels, which are typically degraded by elevated DPP-4 activity in diabetic conditions. In experimental models, saxagliptin treatment led to increased expression of proliferation markers such as c-myc and cyclin D1 .

Clinical Studies and Findings

Several clinical studies have evaluated the impact of saxagliptin and its metabolite on glycemic control and β-cell function:

StudyPopulationDurationOutcome
Jadzinsky et al. (2009)T2DM patients on metformin24 weeksSignificant reduction in HbA1c levels; improved β-cell function
Omar et al. (2017)Diabetic rats12 weeksInduction of β-cell proliferation; restoration of SDF-1α levels
Tahrani et al. (2009)Healthy volunteers and T2DM patientsVarious50% to 79% inhibition of DPP-4 activity; increased GLP-1 levels

Case Studies

In a notable case study involving patients with chronic kidney disease (CKD), pharmacokinetic modeling demonstrated altered metabolism of saxagliptin to its metabolite D1, highlighting the importance of renal function in determining drug efficacy and safety .

Q & A

Q. What is the structural and functional relationship between saxagliptin and its active metabolite D1 (5-hydroxy saxagliptin)?

Saxagliptin undergoes hepatic metabolism via CYP3A4/5 enzymes to form 5-hydroxy saxagliptin (D1), a pharmacologically active metabolite. D1 is a selective, reversible DPP-4 inhibitor with approximately half the potency of the parent compound. Both compounds exhibit >4,000-fold selectivity for DPP-4 over related proteases like DPP-8/9, minimizing off-target effects .

Q. How does renal impairment influence the pharmacokinetics of saxagliptin and metabolite D1?

Moderate to severe renal impairment increases saxagliptin exposure (AUC up to 4.5-fold) due to reduced clearance. Metabolite D1 accumulates less significantly, as its elimination relies more on hepatic pathways. Dose adjustments are recommended for patients with eGFR <45 mL/min/1.73m², emphasizing the need for population-specific pharmacokinetic modeling in clinical trials .

Q. What validated analytical methods are available for quantifying saxagliptin and D1 in biological matrices?

LC-MS/MS and UPLC-MS/MS are gold standards for simultaneous quantification, offering high sensitivity (LOQ <1 ng/mL) and specificity. Reverse-phase HPLC with fluorescence detection is cost-effective for large-scale studies, while HPTLC has been explored but requires further validation for metabolite analysis .

Advanced Research Questions

Q. How do CYP3A4 modulators (e.g., rifampicin) alter the pharmacokinetic-pharmacodynamic (PK-PD) profile of saxagliptin and D1?

Rifampicin, a CYP3A4 inducer, reduces saxagliptin exposure (Cmax ↓53%, AUC ↓76%) but does not significantly affect the AUC of DPP-4 inhibition, suggesting compensatory activity by D1. This dissociation between PK and PD underscores the need for integrated PK-PD models in drug interaction studies, particularly when designing trials with enzyme-inducing co-therapies .

Q. What experimental designs address contradictions in metabolite potency assessments between in vitro and in vivo models?

In vitro assays using recombinant DPP-4 show D1’s potency is 50% of saxagliptin, but in vivo studies report comparable glycemic efficacy due to prolonged target engagement. To resolve this, researchers should combine:

  • Tissue-specific pharmacokinetic sampling (e.g., portal vein vs. systemic circulation).
  • Time-dependent DPP-4 inhibition assays to account for metabolite accumulation in target tissues .

Q. How can clinical trials reconcile conflicting data on saxagliptin’s effects on β-cell function versus glucose-dependent insulin secretion?

Post-hoc analyses of RCTs (n >150 patients) reveal saxagliptin improves β-cell function (HOMA-2β) in early-stage T2DM but has minimal effect in advanced disease. Stratifying patients by baseline HbA1c (e.g., <8% vs. ≥8%) and using mixed-meal tolerance tests to assess C-peptide dynamics can clarify context-specific mechanisms .

Q. What statistical approaches optimize power in trials evaluating saxagliptin’s cardiovascular outcomes?

Covariate-adjusted ANCOVA with baseline HbA1c as a continuous variable increases sensitivity. For time-to-event endpoints (e.g., hospitalization for heart failure), Cox proportional hazards models with renal function as a stratification variable are recommended, given saxagliptin’s renal clearance profile .

Methodological Challenges

Q. How should researchers validate D1’s contribution to overall DPP-4 inhibition in multi-drug regimens?

  • Step 1: Use selective CYP3A4 inhibitors (e.g., ketoconazole) to isolate saxagliptin’s direct effects.
  • Step 2: Employ physiologically based pharmacokinetic (PBPK) modeling to simulate metabolite exposure under varying CYP3A4 activities.
  • Step 3: Validate with clinical data from drug-drug interaction studies .

Q. What criteria determine whether D1 requires independent toxicological evaluation per FDA guidelines?

D1 does not meet the FDA’s "disproportionate metabolite" threshold, as its exposure in humans is <10% of parent drug levels and it lacks irreversible toxicity. However, in populations with hepatic impairment (Child-Pugh C), metabolite accumulation may necessitate additional safety monitoring .

Data Interpretation and Reporting

Q. How can researchers address discrepancies in D1’s reported half-life (2.5–3.1 hours) across studies?

Variability arises from differences in sampling schedules and assay sensitivity. Harmonization using:

  • Population pharmacokinetics to estimate inter-individual variability.
  • Non-compartmental analysis with dense sampling (≥12 time points) in early-phase trials.
  • Reporting of assay validation parameters (e.g., inter-day precision ≤15%) ensures comparability .

Q. What biomarkers best capture saxagliptin/D1’s pleiotropic effects beyond HbA1c?

  • Active GLP-1 levels (direct target engagement).
  • Pro-insulin/C-peptide ratios (β-cell function).
  • Neutrophil-lymphocyte ratio (NLR) (inflammation modulation).
    These should be prespecified in trial protocols to avoid type I error inflation .

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